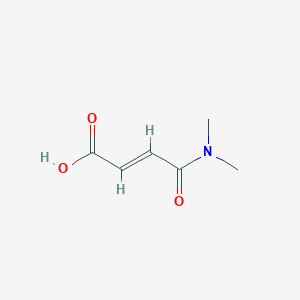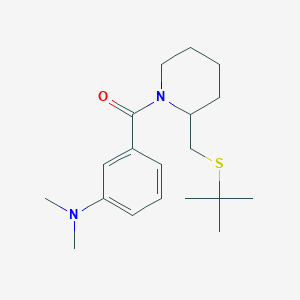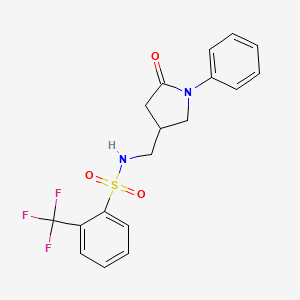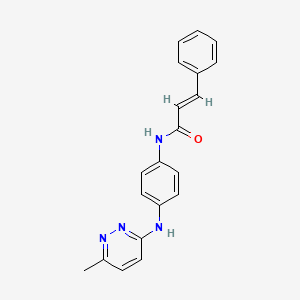
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)cinnamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anticonvulsant Activity
Cinnamamide derivatives have been extensively studied for their anticonvulsant properties. Investigations into the crystallographic structures of N-substituted cinnamamide derivatives have provided insights into their potential anticonvulsant mechanisms. These compounds possess fragments considered beneficial for anticonvulsant activity, including a phenyl ring or other hydrophobic unit, an electron-donor atom, and a hydrogen-bond acceptor/donor domain. Structure-activity analysis suggests that the anticonvulsant properties may be related to the N-atom substituent, highlighting the importance of appropriate interactions with the molecular target for anticonvulsant efficacy (Żesławska et al., 2017).
Antitubercular Evaluation
The design and synthesis of N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives for antitubercular evaluation have shown promising results. A molecular hybridization approach led to the synthesis of compounds exhibiting significant activity against Mycobacterium tuberculosis. The systematic modification around part C of the molecule, linked through amide and carbamate functionality, underscores the role of these derivatives in improving the physicochemical properties and influencing the pharmacokinetic and pharmacodynamic behaviors against tuberculosis (Patel & Telvekar, 2014).
Anti-inflammatory and Analgesic Activities
Cinnamamide derivatives have been identified for their potential non-acidic anti-inflammatory properties. A study synthesized and evaluated various benzamides and cinnamamides, identifying compounds with potent activity in treating carrageenan-induced peripheral edema. This suggests a mechanism of action that may involve interference with transmembrane events, leading to a reduction in the production of reactive oxygen species (Robert et al., 1994).
Neuroprotective and Anti-ischemic Activities
Cinnamamide derivatives have also been explored for their neuroprotective and anti-ischemic activities. The synthesis and characterization of novel compounds have indicated their effectiveness against neurotoxicity induced by glutamine in PC12 cells. Additionally, in vivo experiments have shown protective effects on cerebral infarction, suggesting these derivatives as potential candidates for treating neurodegenerative disorders (Zhong et al., 2018).
Anticancer Potentials
The exploration of cinnamic acid derivatives, including cinnamamides, has highlighted their underutilized potential as anticancer agents. These compounds' chemical properties allow for various reactive site modifications, which have been leveraged in medicinal research to develop both traditional and synthetic antitumor agents. Recent attention towards cinnamoyl derivatives has emphasized their significant antitumor efficacy, underscoring the need for further exploration in this domain (De, Baltas, & Bedos-Belval, 2011).
Propriétés
IUPAC Name |
(E)-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-15-7-13-19(24-23-15)21-17-9-11-18(12-10-17)22-20(25)14-8-16-5-3-2-4-6-16/h2-14H,1H3,(H,21,24)(H,22,25)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERNPYMVUVMSHS-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)cinnamamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

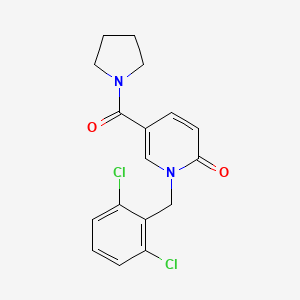
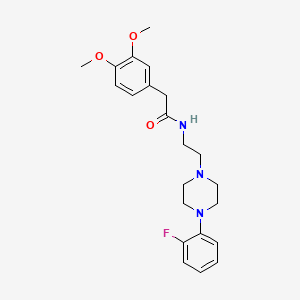
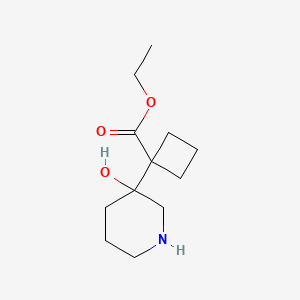
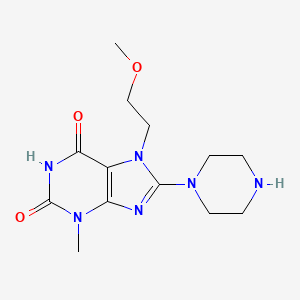
![2-Cyclopropyl-4-[[4-[6-(3-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2596236.png)
![5-methyl-N-(3-methylbenzyl)-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2596238.png)
![2-(2-butoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2596239.png)
![1-[4-[2-(1-Ethylpyrazol-4-yl)morpholine-4-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2596240.png)
![(7R)-2-[(5-Chloropyridin-2-yl)oxymethyl]-5-(2-fluoropyridin-3-yl)-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2596243.png)
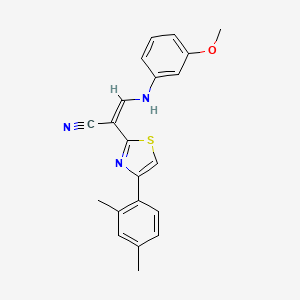
![3-(3-Chlorophenyl)-8-((4-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2596247.png)
